molecular formula C10H11FO4S B6230918 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride CAS No. 2386675-40-5

2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride

Cat. No. B6230918
CAS RN: 2386675-40-5
M. Wt: 246.3
InChI Key:
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Description

2-(2,3-Dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride (DBSF) is a fluorinated sulfonylating reagent that is used for the synthesis of a variety of compounds. It is a versatile reagent that has a wide range of uses in the laboratory, from the synthesis of pharmaceuticals to the development of new materials. DBSF is a relatively new reagent, having only been synthesized in the early 2000s, and has since been used for a variety of applications. In

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, polymers, and materials. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of fluorinated molecules. Additionally, this compound has been used in the synthesis of polymers, such as polyurethanes and polyesters, as well as in the synthesis of nanomaterials.

Mechanism of Action

2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride is a sulfonylating reagent, meaning that it can react with a variety of compounds to form sulfonyl derivatives. The reaction proceeds via a nucleophilic substitution reaction, where the sulfonyl fluoride acts as a nucleophile, attacking the electrophilic center of the substrate. This reaction produces a sulfonyl derivative, which can then be further reacted to form a variety of compounds.
Biochemical and Physiological Effects
This compound is a relatively new reagent, and as such, its biochemical and physiological effects are not yet fully understood. However, it is known that this compound can be used to synthesize a variety of compounds, including those with potential therapeutic applications. Additionally, this compound has been shown to be non-toxic and non-irritating when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride has several advantages when used in laboratory experiments. For example, it is a relatively inexpensive reagent and is easy to use. Additionally, it is non-toxic and non-irritating, making it safe to use in the laboratory. However, this compound also has some limitations. For example, it is not as reactive as other sulfonylating reagents, so it may not be suitable for certain applications. Additionally, it is not as stable as some other reagents, so it may not be suitable for long-term storage.

Future Directions

The potential applications of 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride are vast, and there is much research still to be done in order to fully understand its potential. Some future directions for research include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its use in the synthesis of polymers, nanomaterials, and other compounds could provide new insights into its potential uses. Finally, further research into its stability and storage could lead to improved methods for its use in the laboratory.

Synthesis Methods

2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride can be synthesized via a three-step reaction process. The first step involves the reaction of 2,3-dihydro-1-benzofuran-6-yl-methanol with a sulfonylating reagent, such as chlorosulfonic acid, in an inert atmosphere at room temperature. This reaction produces the desired sulfonyl fluoride. The second step involves the addition of a base, such as sodium hydroxide, to form the desired product, this compound. The third step involves the addition of a fluoride source, such as potassium fluoride, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride involves the reaction of 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl chloride with hydrogen fluoride gas.", "Starting Materials": [ "2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl chloride", "Hydrogen fluoride gas" ], "Reaction": [ "The 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C.", "Hydrogen fluoride gas is bubbled through the solution for 2 hours.", "The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.", "The resulting mixture is then filtered and the solvent is removed under reduced pressure.", "The crude product is purified by column chromatography to yield 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride." ] }

CAS RN

2386675-40-5

Molecular Formula

C10H11FO4S

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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